molecular formula C9H5F2NO3 B15207283 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid

Katalognummer: B15207283
Molekulargewicht: 213.14 g/mol
InChI-Schlüssel: FEKUDQLSWFFWIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid is a chemical compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid group attached to a benzo[d]oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto the benzo[d]oxazole ring. One common method involves the reaction of a suitable benzo[d]oxazole precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzo[d]oxazole compounds .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the carboxylic acid group play crucial roles in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid can be compared with other similar compounds, such as:

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

These compounds share the benzo[d]oxazole core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The presence of the difluoromethyl group in this compound makes it unique and imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H5F2NO3

Molekulargewicht

213.14 g/mol

IUPAC-Name

2-(difluoromethyl)-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C9H5F2NO3/c10-7(11)8-12-5-2-1-4(9(13)14)3-6(5)15-8/h1-3,7H,(H,13,14)

InChI-Schlüssel

FEKUDQLSWFFWIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.